(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

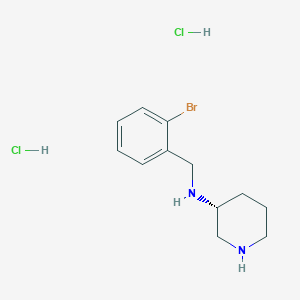

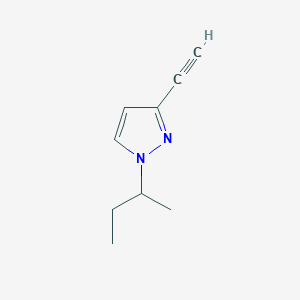

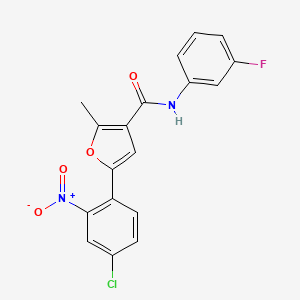

“®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C12H17BrN2 . It is also known as 1-(2-bromobenzyl)piperidin-3-amine .

Molecular Structure Analysis

The molecular structure of “®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” include its molecular weight, which is 269.18078 . Other properties such as melting point, boiling point, and density were not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization of Piperidines

Piperidines are a significant class of compounds in medicinal chemistry and organic synthesis. Research has shown that 1,3-dicarbonyl compounds can be converted into highly functionalized piperidines through bromodimethylsulfonium bromide-catalyzed multicomponent reactions. This synthetic method provides a versatile approach to access a variety of piperidine derivatives, which can serve as building blocks for pharmaceuticals and complex organic molecules (Khan, Parvin, & Choudhury, 2008).

Conformational Analysis and Stereoselective Synthesis

The study of conformational properties and stereoselective synthesis of piperidine analogs offers insights into the design of compounds with specific stereochemical configurations. This is crucial for the development of drugs with targeted biological activities. Research involving the stereoselective synthesis of 3-hydroxypipecolic acid analogs underscores the importance of stereochemistry in medicinal chemistry (Kim, Oh, Zee, & Jung, 2007).

Asymmetric Synthesis and Sedum Alkaloids

Asymmetric synthesis techniques enable the production of enantiomerically pure compounds, which is essential for drug efficacy and safety. Research on the asymmetric synthesis of Sedum alkaloids via lithium amide conjugate addition provides valuable methodologies for producing biologically active, chiral molecules. Such methodologies can be applied to synthesize enantiomerically pure derivatives of (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride for potential use in pharmacological applications (Davies, Fletcher, Roberts, & Smith, 2009).

Catalysis and Ligand Development

Research on the development of piperidine-based ligands and catalysts for chemical reactions highlights the utility of piperidines in synthetic chemistry. For instance, the synthesis of cyclic amines and their use in homobimetallic ruthenium pre-catalysts for ring-opening metathesis and atom-radical polymerizations demonstrate the versatility of piperidine derivatives in facilitating a wide range of chemical transformations. These findings suggest potential applications of this compound in developing new catalysts and ligands for organic synthesis (Gois, Cruz, Martins, Machado, Bogado, Lima-Neto, Goi, & Carvalho, 2019).

Eigenschaften

IUPAC Name |

(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFNJYETGCLLJ-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)